molecular formula C19H36BNO4Sn B14091604 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B14091604
M. Wt: 472.0 g/mol
InChI Key: UMFJUFYLUPLACI-UHFFFAOYSA-N
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Description

6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique combination of boron, nitrogen, and tin atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a boronic acid derivative with a stannylated alkene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid and the stannylated alkene. The reaction conditions usually include an inert atmosphere (such as nitrogen or argon) and a temperature range of 50-100°C.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale batch reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors may also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding boronate ester.

    Substitution: The stannyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and halide sources (e.g., iodine or bromine) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: It may be explored for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research into its potential medicinal properties, such as its use in drug development, is ongoing.

    Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to interact with various molecular targets. The boron atom in the compound can form stable complexes with diols and other Lewis bases, making it useful in catalysis and molecular recognition. The stannyl group can also participate in organometallic reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
  • 6-methyl-2-[(6-methyl-2-pyridinyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the stannyl group, which imparts distinct reactivity and properties compared to its silicon and pyridinyl analogs. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C19H36BNO4Sn

Molecular Weight

472.0 g/mol

IUPAC Name

6-methyl-2-(2-tributylstannylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3;

InChI Key

UMFJUFYLUPLACI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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